molecular formula C4H10ClNO B2925185 (1R,2S)-2-methoxycyclopropanamine hydrochloride CAS No. 2306254-33-9

(1R,2S)-2-methoxycyclopropanamine hydrochloride

Cat. No.: B2925185
CAS No.: 2306254-33-9
M. Wt: 123.58
InChI Key: XLWRVSLZASDSJT-HJXLNUONSA-N
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Description

(1R,2S)-2-methoxycyclopropanamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its cyclopropane ring structure, which is substituted with a methoxy group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-methoxycyclopropanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy-containing reagents.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-methoxycyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted cyclopropanamine derivatives.

Scientific Research Applications

(1R,2S)-2-methoxycyclopropanamine hydrochloride has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-methoxycyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-methoxycyclopropanamine: The free base form without the hydrochloride salt.

    (1R,2S)-2-aminocyclopropane: Lacks the methoxy group, affecting its chemical properties and reactivity.

    (1R,2S)-2-methoxycyclopropanol: Contains a hydroxyl group instead of an amine group.

Uniqueness

(1R,2S)-2-methoxycyclopropanamine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in applications where solubility in aqueous environments is crucial.

Properties

IUPAC Name

(1R,2S)-2-methoxycyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-6-4-2-3(4)5;/h3-4H,2,5H2,1H3;1H/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWRVSLZASDSJT-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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